molecular formula C14H14N2O B15088371 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide

2-Methyl-N-(4-methyl-2-pyridinyl)benzamide

Cat. No.: B15088371
M. Wt: 226.27 g/mol
InChI Key: CZNISKNVRARDQF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Methyl-N-(4-methyl-2-pyridinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridinyl or benzamide groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Methyl-N-(4-methyl-2-pyridinyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-Methyl-N-(4-methyl-2-pyridinyl)benzamide can be compared with other similar compounds, such as:

  • 4-Methyl-N-(4-methyl-2-pyridinyl)benzamide
  • 2-Methyl-N-(3-methyl-2-pyridinyl)benzamide
  • 4-Methyl-N-(6-methyl-2-pyridinyl)benzamide

These compounds share structural similarities but differ in the position and nature of the substituents on the benzene and pyridine rings. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O/c1-10-7-8-15-13(9-10)16-14(17)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,15,16,17)

InChI Key

CZNISKNVRARDQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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